

# An In-depth Technical Guide to the Crystal Structure of 4-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a comprehensive overview of the crystal structure of **4- Aminobenzyl alcohol**, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, molecular geometry, and the intricate hydrogen bonding network of a recently identified polymorph. Methodologies for synthesis and crystal structure determination are also explicitly outlined.

## Introduction

**4-Aminobenzyl alcohol** (also known as (4-aminophenyl)methanol) is a versatile organic intermediate utilized in the synthesis of various pharmaceutical compounds and materials.[1] Its molecular structure, featuring both a primary amine and a primary alcohol functional group attached to a benzene ring, allows for diverse chemical modifications and facilitates the formation of extensive hydrogen-bonded networks in the solid state. Understanding the precise three-dimensional arrangement of molecules in the crystal lattice is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical aspects of drug development.

This guide focuses on a polymorph of **4-aminobenzyl alcohol** characterized by a distinct "herringbone" packing motif.[2][3]

# **Crystallographic Data**

The crystal structure of this polymorph of **4-aminobenzyl alcohol** was determined by single-crystal X-ray diffraction. The data reveals an orthorhombic crystal system with the non-



centrosymmetric space group Pna2<sub>1</sub>[2][3]. A summary of the crystal data and structure refinement details is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-Aminobenzyl Alcohol[2][3]

Parameter	Value
Empirical Formula	C7H9NO
Formula Weight	123.15
Crystal System	Orthorhombic
Space Group	Pna2ı
Temperature (K)	125(1)
Wavelength (Å)	1.54184 (Cu-Kα)
Unit Cell Dimensions	
a (Å)	8.95051(15)
b (Å)	5.8248(1)
c (Å)	12.1645(2)
Volume (ų)	634.19(2)
Z	4
Data Collection	
Reflections collected/unique	6342 / 1280
R_int	0.0188
Refinement	
Goodness-of-fit on F <sup>2</sup>	1.035
Final R indices [I > 2σ(I)]	R <sub>1</sub> = 0.0608, wR <sub>2</sub> = 0.1293
R indices (all data)	R <sub>1</sub> = 0.0611, wR <sub>2</sub> = 0.1294
Largest diff. peak/hole (e Å <sup>-3</sup> )	0.39 and -0.53



## **Molecular Structure and Geometry**

The molecular structure of **4-aminobenzyl alcohol** consists of a planar benzene ring substituted with an amino group and a hydroxymethyl group at the para position. The bond lengths and angles within the molecule are generally unremarkable.[2] Selected bond lengths are provided in Table 2 for reference.

Table 2: Selected Bond Lengths for **4-Aminobenzyl Alcohol**[2]

Bond	Length (Å)
C(7)-O(7)	1.421(4)
O(7)–H(7)	0.980(7)
C(1)-N(1)	1.417(2)
N(1)-H(1A)	0.976(7)
N(1)-H(1B)	0.976(7)
C(1)-C(2)	1.394(3)
C(1)-C(6)	1.400(2)

# Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which organizes the molecules into a "herringbone" arrangement when viewed along the b-axis.[2] The amino group acts as a hydrogen bond donor, while the hydroxyl group participates as both a donor and an acceptor. This hydrogen bonding pattern is significantly different from a previously reported polymorph.[2]

The geometric parameters for the key intermolecular hydrogen bonds are summarized in Table 3.

Table 3: Intermolecular Hydrogen Bonding Geometry[2]

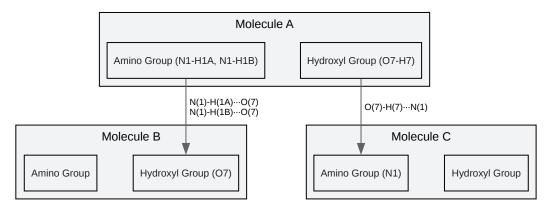


D-H···A	d(D···A) (Å)	d(D-H) (Å)	d(H···A) (Å)	<(D-H···A) (°)
O(7)–H(7)···N(1)	2.845(2)	0.980(7)	1.87(1)	178(4)
N(1)- H(1A)···O(7)	3.064(2)	0.976(7)	2.13(2)	160(4)
N(1)- H(1B)···O(7)	3.125(2)	0.976(7)	2.22(2)	154(3)

#### D = Donor atom, A = Acceptor atom

This network of hydrogen bonds creates stacks of molecules, which are fundamental to the stability of the crystal lattice.[2]

#### Hydrogen Bonding Network in 4-Aminobenzyl Alcohol



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**Fig. 1:** Schematic of key hydrogen bonding interactions.

## **Experimental Protocols**



The methodologies employed for the synthesis of **4-aminobenzyl alcohol** and its subsequent crystallographic analysis are detailed below.

The synthesis was adapted from the original 1895 procedure.[2] The process involves the reduction of 4-nitrobenzyl alcohol.

#### Procedure:

- A suspension of zinc dust (80 g, 1.22 mol) and calcium chloride (8 g, 0.07 mol) in water (400 mL) is brought to a boil.
- 4-Nitrobenzyl alcohol (20 g, 0.12 mol) is added to the boiling suspension.
- The resulting solution is boiled for 30 minutes and then filtered while hot.
- The filtrate is cooled, and any reddish solid that appears is filtered off and discarded.
- Sodium carbonate is added to the filtrate to precipitate calcium salts, which are subsequently removed by filtration.
- The filtrate is evaporated to dryness.
- The resulting oil is recrystallized from toluene to yield 4-aminobenzyl alcohol as a pale yellow solid.

Crystal Growth: Crystals suitable for X-ray diffraction were obtained directly from the recrystallization from toluene.[2]

#### Data Collection and Structure Solution:

- A colorless plate crystal (0.15 × 0.15 × 0.02 mm) was selected and mounted.
- Data were collected at 125 K using a Rigaku XtalLAB P200 diffractometer with a Mercury
  CCD detector and confocal optics Cu-Kα radiation.[2][3]
- Intensity data were collected using  $\omega/\phi$  steps, accumulating area detector frames over a hemisphere of reciprocal space.



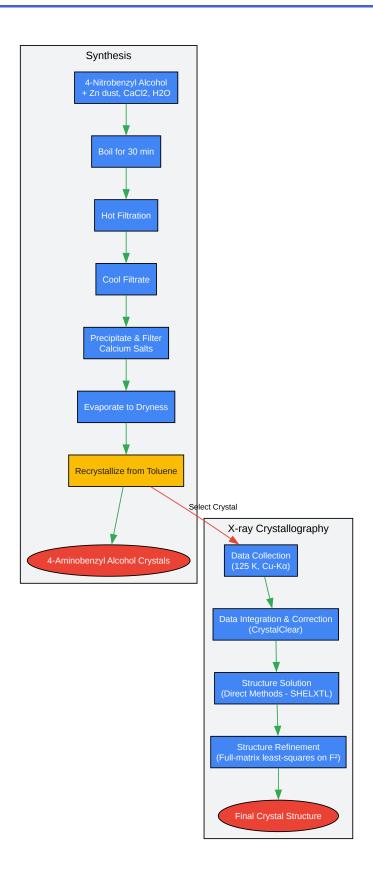




- Data were integrated using CrystalClear and corrected for Lorentz, polarization, and longterm intensity fluctuations. Absorption effects were corrected based on multiple equivalent reflections.
- The structure was solved by direct methods and refined by full-matrix least-squares against F<sup>2</sup> using SHELXTL.[2][3]
- Carbon-bound hydrogen atoms were placed in idealized positions and refined using a riding model. The hydroxyl and amino hydrogen atoms were located in the difference Fourier map and refined freely.[2][3]

The following workflow diagram illustrates the process from synthesis to final structure determination.





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**Fig. 2:** Experimental workflow from synthesis to structure determination.



## Conclusion

The crystal structure of this polymorph of **4-aminobenzyl alcohol** is defined by an orthorhombic unit cell and a distinct herringbone packing arrangement. This supramolecular architecture is stabilized by a network of O–H····N and N–H····O hydrogen bonds. The detailed structural data and experimental protocols presented in this guide offer a valuable resource for scientists and researchers, providing a solid foundation for further studies in polymorphism, cocrystallization, and the development of new materials and pharmaceutical agents based on the **4-aminobenzyl alcohol** scaffold.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of 4-Aminobenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179409#crystal-structure-of-4-aminobenzyl-alcohol]

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